molecular formula C21H24ClN3O6S B2680982 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 874805-00-2

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2680982
CAS No.: 874805-00-2
M. Wt: 481.95
InChI Key: CGBKGLPIYJIXDN-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodology for Sulfamides

Sulfamides are crucial intermediates in pharmaceutical synthesis. A safer and more convenient method for the large-scale preparation of sulfamides utilizes N-substituted oxazolidin-2-one derivatives as synthetic equivalents of corrosive and hazardous N-sulfamoyl chloride. This methodology represents a significant advancement in the synthesis of nonsymmetrical sulfamides, demonstrating the value of oxazolidinone derivatives in facilitating safer chemical processes (Borghese et al., 2006).

Transformations into Oxazolidinones

Ephedrine derivatives' transformation into oxazolidinones showcases the chemical versatility of such compounds. The process involves sulfonation yielding a mixture of oxazolidinones with varying configurations, supported by theoretical calculations and experimental assays. This highlights the application of oxazolidinones in studying chemical reaction mechanisms and the synthesis of new molecular structures (Moncef et al., 2010).

Monoamine Oxidase-B Inactivation

Oxazolidinone derivatives have been shown to act as inhibitors for monoamine oxidase-B (MAO-B), a key enzyme in the brain's catabolism of monoamine neurotransmitters. Such compounds transition from reversible to irreversible inhibitors through modifications, offering insights into enzyme inactivation mechanisms and potential therapeutic applications for neurological conditions (Ding & Silverman, 1993).

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBKGLPIYJIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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